N-(3,5-dibromo-4-ethoxybenzyl)ethanamine
Description
N-(3,5-Dibromo-4-ethoxybenzyl)ethanamine is a synthetic phenethylamine derivative characterized by a benzyl-substituted ethanamine backbone. Its structure features a benzene ring substituted with two bromine atoms at the 3 and 5 positions, an ethoxy group (-OCH₂CH₃) at the 4 position, and an N-benzyl linkage to an ethanamine moiety. This compound belongs to the broader class of psychoactive phenethylamines, which include the 2C-x and NBOMe series.
Properties
Molecular Formula |
C11H15Br2NO |
|---|---|
Molecular Weight |
337.05 g/mol |
IUPAC Name |
N-[(3,5-dibromo-4-ethoxyphenyl)methyl]ethanamine |
InChI |
InChI=1S/C11H15Br2NO/c1-3-14-7-8-5-9(12)11(15-4-2)10(13)6-8/h5-6,14H,3-4,7H2,1-2H3 |
InChI Key |
QGPBYPKXXFIUBZ-UHFFFAOYSA-N |
SMILES |
CCNCC1=CC(=C(C(=C1)Br)OCC)Br |
Canonical SMILES |
CCNCC1=CC(=C(C(=C1)Br)OCC)Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Pharmacological Activity
The compound’s structural uniqueness lies in its 3,5-dibromo-4-ethoxybenzyl group. Key comparisons with similar compounds include:
2C-B (2-(4-Bromo-2,5-dimethoxyphenyl)ethanamine): Substituents: Single bromine at the 4-position and methoxy groups at 2,5-positions. Activity: 2C-B is a potent serotonin receptor (5-HT₂ₐ) agonist with hallucinogenic effects. The absence of an N-benzyl group in 2C-B reduces its binding affinity compared to NBOMe analogs .
25B-NBOMe (2-(4-Bromo-2,5-dimethoxyphenyl)-N-(2-methoxybenzyl)ethanamine): Substituents: Bromine at 4-position, methoxy groups at 2,5-positions, and an N-(2-methoxybenzyl) group. Activity: The N-methoxybenzyl substitution in 25B-NBOMe significantly enhances 5-HT₂ₐ affinity compared to non-NBOMe phenethylamines. However, the ethoxy substitution in the target compound may alter metabolic stability due to increased steric bulk .
DOC (2,5-Dimethoxy-4-chloroamphetamine): Substituents: Chlorine at 4-position and methoxy groups at 2,5-positions. Activity: DOC’s halogen substitution (Cl vs. Br) results in lower receptor affinity than brominated analogs.
Physicochemical Properties
highlights quantum molecular descriptors for phenethylamines, which can be extrapolated to infer properties of N-(3,5-dibromo-4-ethoxybenzyl)ethanamine:
- Electrophilicity : The dual bromine atoms increase electrophilicity, enhancing interactions with nucleophilic receptor sites .
Research Findings and Implications
Receptor Binding : Bromine’s electronegativity and size may enhance binding to 5-HT₂ₐ receptors, as seen in 25B-NBOMe. However, steric hindrance from the ethoxy group could reduce efficacy compared to smaller substituents (e.g., methoxy) .
Toxicity Risks : Analogous brominated phenethylamines (e.g., DOB) are associated with severe vasoconstriction and hyperthermia. The dual bromine substitution in the target compound may exacerbate these risks .
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